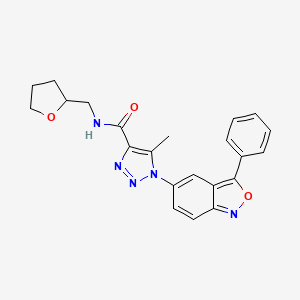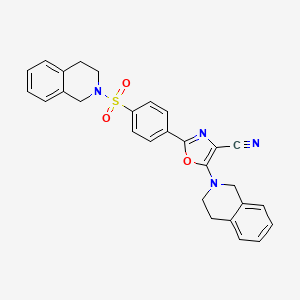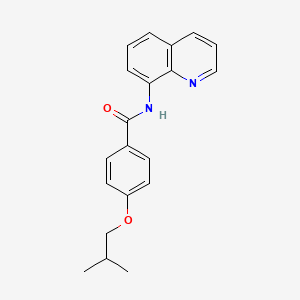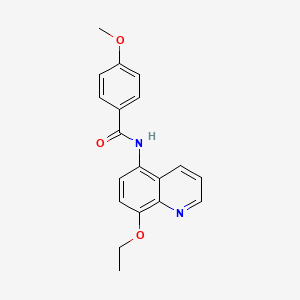![molecular formula C25H28N4O4S B14982605 N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide](/img/structure/B14982605.png)
N-{3'-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide is a complex organic compound that features a spiro-indole-thiadiazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes an indole moiety and a thiadiazole ring, contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiadiazole ring can be introduced through the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . The final step involves the acetylation of the indole-thiadiazole intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the thiadiazole formation steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiadiazole ring can modulate enzyme activity. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole moiety.
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole, which share the thiadiazole ring structure.
Uniqueness
N-{3’-Acetyl-1-[(4-butoxyphenyl)methyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL}acetamide is unique due to its spiro-indole-thiadiazole core, which combines the properties of both indole and thiadiazole derivatives. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C25H28N4O4S |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
N-[4-acetyl-1'-[(4-butoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
InChI |
InChI=1S/C25H28N4O4S/c1-5-6-14-33-20-12-10-19(11-13-20)15-28-22-16(2)8-7-9-21(22)25(23(28)32)29(18(4)31)27-24(34-25)26-17(3)30/h7-13H,5-6,14-15H2,1-4H3,(H,26,27,30) |
Clave InChI |
BDJISPXMEXKQCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14982529.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B14982530.png)

![9-benzyl-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14982538.png)


![4-ethoxy-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14982555.png)


![6-bromo-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14982569.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B14982577.png)
![5-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14982603.png)
![N-(2-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982611.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982614.png)
